5-(Propylthio)-1,3,4-thiadiazole-2-thiol
Overview
Description
5-(Propylthio)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propylthio)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of propylthiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-(Propylthio)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alkoxides are often employed.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Substituted thiadiazoles.
Scientific Research Applications
5-(Propylthio)-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agriculture: The compound is studied for its use as a fungicide and herbicide.
Materials Science: It is explored for its potential in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(Propylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interfere with cellular pathways by inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
- 5-(Methylthio)-1,3,4-thiadiazole-2-thiol
- 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
- 5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Comparison: Compared to its analogs, 5-(Propylthio)-1,3,4-thiadiazole-2-thiol exhibits unique properties due to the propylthio group. This group influences the compound’s lipophilicity, reactivity, and biological activity, making it distinct in its applications and effectiveness.
Properties
IUPAC Name |
5-propylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S3/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFAZHVKVXJZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365431 | |
Record name | 5-(Propylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19921-88-1 | |
Record name | 19921-88-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Propylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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